2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 937602-43-2
VCID: VC2263231
InChI: InChI=1S/C11H5F4NO2S/c12-7-3-5(1-2-6(7)11(13,14)15)9-16-8(4-19-9)10(17)18/h1-4H,(H,17,18)
SMILES: C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)F)C(F)(F)F
Molecular Formula: C11H5F4NO2S
Molecular Weight: 291.22 g/mol

2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid

CAS No.: 937602-43-2

Cat. No.: VC2263231

Molecular Formula: C11H5F4NO2S

Molecular Weight: 291.22 g/mol

* For research use only. Not for human or veterinary use.

2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid - 937602-43-2

Specification

CAS No. 937602-43-2
Molecular Formula C11H5F4NO2S
Molecular Weight 291.22 g/mol
IUPAC Name 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C11H5F4NO2S/c12-7-3-5(1-2-6(7)11(13,14)15)9-16-8(4-19-9)10(17)18/h1-4H,(H,17,18)
Standard InChI Key WNAGSVOVHQPALY-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)F)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)F)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Chemical Identification

2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is uniquely identified through several standard chemical identifiers, as detailed in Table 1.

Table 1: Chemical Identifiers

Identifier TypeValue
IUPAC Name2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
CAS Number937602-43-2
Molecular FormulaC₁₁H₅F₄NO₂S
Molecular Weight291.22 g/mol
MDL NumberMFCD09027138
InChIInChI=1S/C11H5F4NO2S/c12-7-3-5(1-2-6(7)11(13,14)15)9-16-8(4-19-9)10(17)18/h1-4H,(H,17,18)
InChIKeyWNAGSVOVHQPALY-UHFFFAOYSA-N

The compound has several synonyms in chemical databases and commercial catalogs, including:

  • 2-(3-Fluoro-4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid

  • 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylic acid

Structural Features

The molecular structure of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid consists of three primary components:

  • A thiazole heterocyclic ring system (a five-membered ring containing nitrogen and sulfur atoms)

  • A carboxylic acid group at position 4 of the thiazole ring

  • A phenyl ring at position 2 of the thiazole, bearing fluoro and trifluoromethyl substituents at positions 3 and 4, respectively

The structure can be represented by the SMILES notation: C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)F)C(F)(F)F .

Physical and Chemical Properties

Physical Properties

2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid exhibits specific physical characteristics that are important for its handling, storage, and application in research settings. Table 2 summarizes the key physical properties of this compound.

Table 2: Physical Properties

PropertyValue
Physical StateSolid
Melting Point178-180°C
Storage TemperatureAmbient
Color/AppearanceNot specified in the sources
Hazard ClassificationIrritant

The compound has been identified as an irritant, which necessitates appropriate safety measures during handling . It is stable at ambient temperature for storage purposes, which simplifies its laboratory management and use in research settings .

Chemical Properties and Computed Parameters

Several computed and experimental chemical parameters provide insight into the potential behavior and reactivity of this compound in various systems. These properties, derived from computational models and experimental data, are presented in Table 3.

Table 3: Chemical Properties and Computed Parameters

PropertyValueSignificance
XLogP3-AA3.5Indicates moderate lipophilicity
Hydrogen Bond Donor Count1Limited hydrogen bond donation capability
Hydrogen Bond Acceptor Count8Significant hydrogen bond accepting potential
Rotatable Bond Count2Limited conformational flexibility
Topological Polar Surface Area78.4 ŲModerate polar surface area
Heavy Atom Count19-
Complexity352Indicates moderate molecular complexity
Monoisotopic Mass290.99771222 DaUseful for mass spectrometry identification

The XLogP3-AA value of 3.5 suggests that this compound has moderate lipophilicity, which may influence its solubility profile in various solvents and potential for membrane permeability in biological systems . The hydrogen bond parameters (1 donor, 8 acceptors) indicate asymmetric hydrogen bonding capabilities, with significantly greater potential for accepting hydrogen bonds than donating them .

The compound's topological polar surface area (TPSA) of 78.4 Ų falls within a range that is generally compatible with cell membrane permeation, suggesting potential for cellular uptake in biological systems . The limited number of rotatable bonds (2) indicates relatively restricted conformational flexibility, which may influence binding specificity to potential biological targets .

SupplierCatalog/Product NumberPackage SizePurity
Matrix Scientific (via VWR)047739-500MG, 047739-1G, 047739-5G500 mg, 1 g, 5 g≥95%
Apollo ScientificPC8590-500MG500 mgNot specified

The compound is available in various package sizes to accommodate different research needs, ranging from 500 mg to 5 g quantities .

Structural Relationships and Chemical Class

Thiazole Derivatives

2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid belongs to the broader class of thiazole derivatives, which are five-membered heterocyclic compounds containing both a nitrogen and a sulfur atom. Thiazole derivatives have attracted considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Fluorinated Compounds

The presence of multiple fluorine atoms in this compound (one as a fluorine substituent on the phenyl ring and three in the trifluoromethyl group) places it in the category of organofluorine compounds. Fluorine incorporation is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and alter binding affinity to biological targets .

The combination of the thiazole core with fluorinated substituents creates a unique chemical entity with potentially distinctive physicochemical properties and biological behavior compared to non-fluorinated analogs.

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